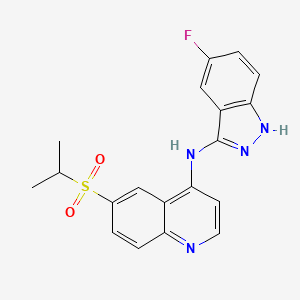
N-(5-fluoro-1H-indazol-3-yl)-6-propan-2-ylsulfonylquinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-fluoro-1H-indazol-3-yl)-6-propan-2-ylsulfonylquinolin-4-amine is a highly potent and selective inhibitor of RIP2 kinase.
準備方法
The synthesis of N-(5-fluoro-1H-indazol-3-yl)-6-propan-2-ylsulfonylquinolin-4-amine involves several key steps. The synthetic route typically begins with the preparation of the indazole and quinoline intermediates, followed by their coupling under specific reaction conditions. The reaction conditions often involve the use of strong bases and solvents to facilitate the coupling reaction . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of large-scale reactors and purification techniques .
化学反応の分析
N-(5-fluoro-1H-indazol-3-yl)-6-propan-2-ylsulfonylquinolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
N-(5-fluoro-1H-indazol-3-yl)-6-propan-2-ylsulfonylquinolin-4-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of RIP2 kinase and its role in various biochemical pathways.
Biology: The compound is employed in cellular and molecular biology research to investigate the signaling pathways involved in the innate immune response.
Medicine: It has potential therapeutic applications in the treatment of inflammatory diseases, as it can modulate the activity of RIP2 kinase and reduce the production of inflammatory cytokines.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting RIP2 kinase
作用機序
The mechanism of action of N-(5-fluoro-1H-indazol-3-yl)-6-propan-2-ylsulfonylquinolin-4-amine involves the inhibition of RIP2 kinase. RIP2 kinase is a central component of the innate immune system and enables downstream signaling following activation of the pattern recognition receptors NOD1 and NOD2. By inhibiting RIP2 kinase, the compound prevents the activation of these receptors and the subsequent production of inflammatory cytokines .
類似化合物との比較
N-(5-fluoro-1H-indazol-3-yl)-6-propan-2-ylsulfonylquinolin-4-amine is unique in its high potency and selectivity for RIP2 kinase. Similar compounds include:
6-(tert-butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine: Another potent RIP2 kinase inhibitor with similar structural features.
GSK583: A next-generation RIP2 inhibitor with exquisite selectivity and potency.
These compounds share structural similarities but differ in their specific functional groups and overall potency, making this compound a unique and valuable tool in scientific research .
特性
分子式 |
C19H17FN4O2S |
|---|---|
分子量 |
384.4 g/mol |
IUPAC名 |
N-(5-fluoro-1H-indazol-3-yl)-6-propan-2-ylsulfonylquinolin-4-amine |
InChI |
InChI=1S/C19H17FN4O2S/c1-11(2)27(25,26)13-4-6-16-14(10-13)17(7-8-21-16)22-19-15-9-12(20)3-5-18(15)23-24-19/h3-11H,1-2H3,(H2,21,22,23,24) |
InChIキー |
HTDKYMMOSDHZSR-UHFFFAOYSA-N |
正規SMILES |
CC(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1)NC3=NNC4=C3C=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


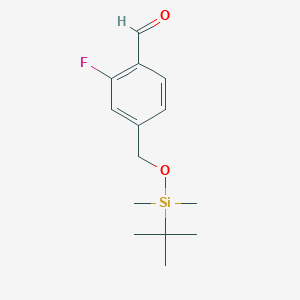
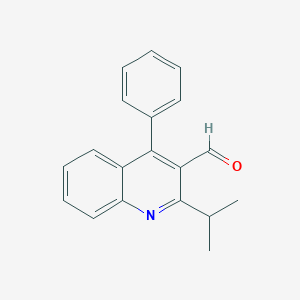
![tert-Butyl 2-(2-hydroxyethoxy)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13923792.png)
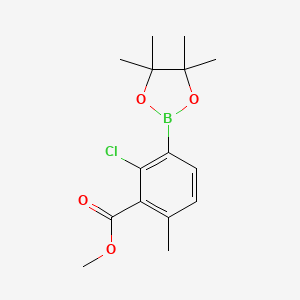
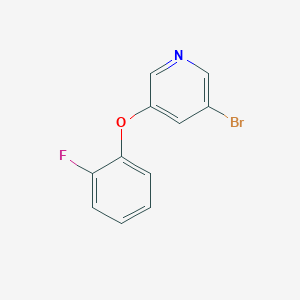
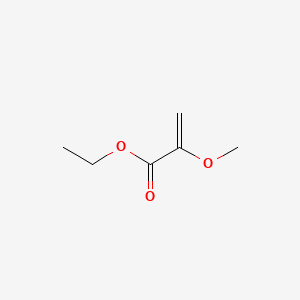
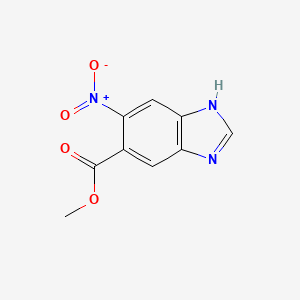
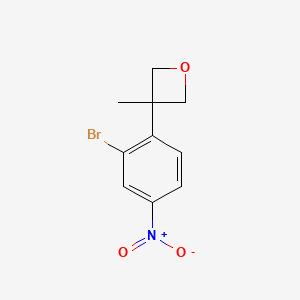
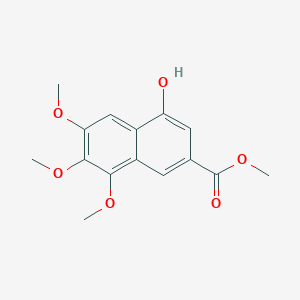
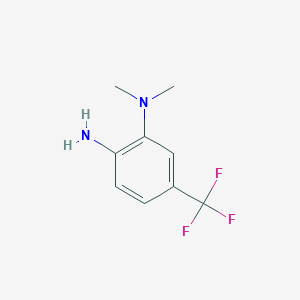
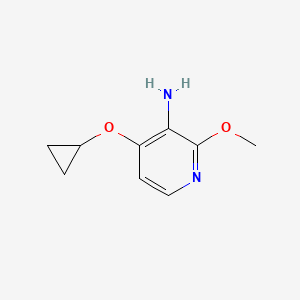
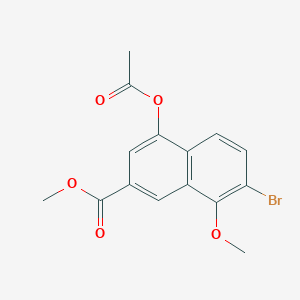

![N-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-6-[3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanamide;hexafluorophosphate](/img/structure/B13923864.png)
